molecular formula C13H9N2O6- B025917 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate CAS No. 102564-38-5

2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate

Cat. No. B025917
M. Wt: 289.22 g/mol
InChI Key: BWXBJLYFXSISDV-AATRIKPKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate, also known as DPEB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. DPEB is a positive allosteric modulator of the AMPA receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.

Mechanism Of Action

2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate acts as a positive allosteric modulator of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate binds to a specific site on the AMPA receptor, causing a conformational change that enhances the receptor's response to glutamate, the primary neurotransmitter involved in excitatory synaptic transmission.

Biochemical And Physiological Effects

2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate has been shown to enhance synaptic plasticity and improve cognitive function and memory in animal models of various neurological disorders. In addition, 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival, growth, and plasticity.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate in lab experiments is its selectivity for the AMPA receptor, which allows researchers to specifically target this receptor in their studies. However, one limitation of using 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for research on 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate. One area of interest is the development of more potent and selective AMPA receptor modulators based on the structure of 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate. Another area of interest is the investigation of the long-term effects of 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate on synaptic plasticity and memory in animal models of neurological disorders. Finally, the clinical development of 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate as a therapeutic agent for neurological disorders is an exciting area of future research.

Synthesis Methods

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate involves several steps, including the preparation of the starting materials and the reaction conditions. The most common method for synthesizing 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate involves the reaction of 4-[(E)-2-nitroethenyl]benzoic acid with pyrrolidine-2,5-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate has been shown to improve cognitive function and memory in animal models of these disorders.

properties

CAS RN

102564-38-5

Product Name

2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate

Molecular Formula

C13H9N2O6-

Molecular Weight

289.22 g/mol

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate

InChI

InChI=1S/C13H10N2O6/c16-11-3-4-12(17)15(11)10-7-8(5-6-14(20)21)1-2-9(10)13(18)19/h1-2,5-7H,3-4H2,(H,18,19)/p-1/b6-5+

InChI Key

BWXBJLYFXSISDV-AATRIKPKSA-M

Isomeric SMILES

C1CC(=O)N(C1=O)C2=C(C=CC(=C2)/C=C/[N+](=O)[O-])C(=O)[O-]

SMILES

C1CC(=O)N(C1=O)C2=C(C=CC(=C2)C=C[N+](=O)[O-])C(=O)[O-]

Canonical SMILES

C1CC(=O)N(C1=O)C2=C(C=CC(=C2)C=C[N+](=O)[O-])C(=O)[O-]

synonyms

N-succinimidyl-4-(2-nitrovinyl)benzoate
N-succinimidyl-para-(2-nitrovinyl)benzoate
S4NVB

Origin of Product

United States

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